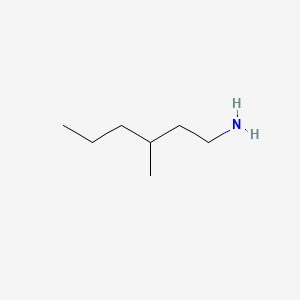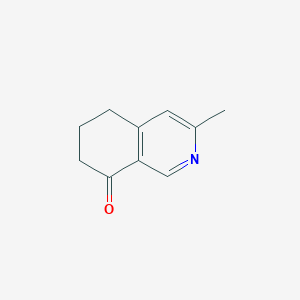
3-Methyl-5,6,7,8-tetrahydroisoquinolin-8-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-5,6,7,8-tetrahydroisoquinolin-8-one is a heterocyclic compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by a fused ring system containing a quinoline core with a methyl group at the 3rd position and a ketone group at the 8th position. It has garnered significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5,6,7,8-tetrahydroisoquinolin-8-one can be achieved through various synthetic routes. One common method involves the Pictet-Spengler reaction, where phenylethylamine derivatives react with aldehydes or ketones in the presence of an acid catalyst to form tetrahydroisoquinoline derivatives . Another approach involves the cyclization of N-acyl derivatives of β-phenylethylamine in the presence of dehydrating agents such as phosphorus oxychloride (POCl3) or zinc chloride (ZnCl2) .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and reaction parameters is crucial to achieve efficient production. Continuous flow reactors and automated synthesis platforms are often employed to enhance scalability and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-5,6,7,8-tetrahydroisoquinolin-8-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
The major products formed from these reactions include quinoline derivatives, alcohols, and substituted tetrahydroisoquinolines, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
3-Methyl-5,6,7,8-tetrahydroisoquinolin-8-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and natural product analogs.
Industry: The compound is used in the development of pharmaceuticals, agrochemicals, and fine chemicals.
Wirkmechanismus
The mechanism of action of 3-Methyl-5,6,7,8-tetrahydroisoquinolin-8-one involves its interaction with specific molecular targets and pathways. As a CDK inhibitor, it binds to the ATP-binding site of CDKs, preventing their activation and subsequent phosphorylation of target proteins, leading to cell cycle arrest and apoptosis . As a DHFR inhibitor, it competes with dihydrofolate for binding to the enzyme, inhibiting the synthesis of tetrahydrofolate and disrupting DNA synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,6,7,8-Tetrahydroisoquinoline: Lacks the methyl group and ketone functionality.
3-Methylquinoline: Lacks the tetrahydro structure and ketone functionality.
6,7,8,9-Tetrahydrothieno[2,3-c]isoquinoline: Contains a sulfur atom in the ring system.
Uniqueness
3-Methyl-5,6,7,8-tetrahydroisoquinolin-8-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the methyl group and ketone functionality enhances its potential as a versatile intermediate in organic synthesis and a promising candidate for drug development.
Eigenschaften
Molekularformel |
C10H11NO |
|---|---|
Molekulargewicht |
161.20 g/mol |
IUPAC-Name |
3-methyl-6,7-dihydro-5H-isoquinolin-8-one |
InChI |
InChI=1S/C10H11NO/c1-7-5-8-3-2-4-10(12)9(8)6-11-7/h5-6H,2-4H2,1H3 |
InChI-Schlüssel |
RZXITJZFFTWVDM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=N1)C(=O)CCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


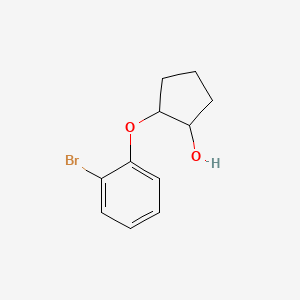
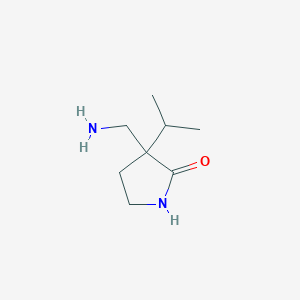
![7-Methyl-4-(propan-2-yl)-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13187089.png)

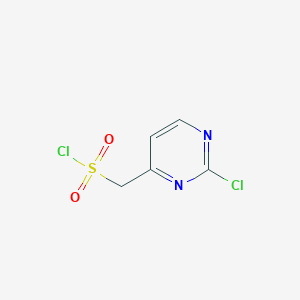

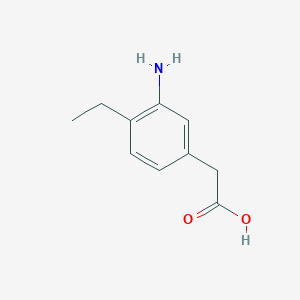
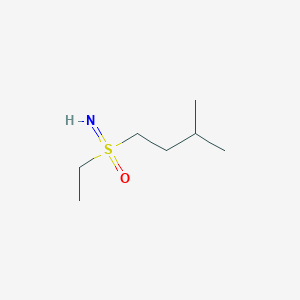
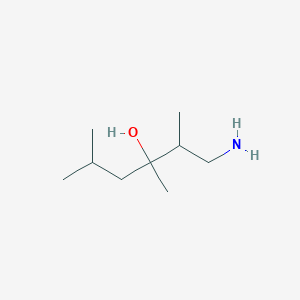
![Methyl (3S)-3-amino-3-[3-(methylsulfanyl)phenyl]propanoate](/img/structure/B13187123.png)
![methyl 3H,7H,8H,9H,10H-cyclohexa[f]chromene-5-carboxylate](/img/structure/B13187130.png)
![(3S,4S)-3-Hydroxy-4-[(1-methyl-1H-pyrazol-4-yl)oxy]-1lambda6-thiolane-1,1-dione](/img/structure/B13187146.png)
![3-[3-(Propan-2-yloxy)-1H-pyrazol-1-yl]pyridine](/img/structure/B13187151.png)
